molecular formula C20H17BrN4O B11157967 2-(5-bromo-1H-indol-1-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide

2-(5-bromo-1H-indol-1-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B11157967
M. Wt: 409.3 g/mol
InChI Key: FZVWCLNEXVZVMS-UHFFFAOYSA-N
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Description

2-(5-BROMO-1H-INDOL-1-YL)-N~1~-[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]ACETAMIDE is a synthetic compound that features both indole and imidazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-BROMO-1H-INDOL-1-YL)-N~1~-[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]ACETAMIDE typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Coupling Reaction: The brominated indole and the imidazole derivative are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the imidazole moiety using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(5-BROMO-1H-INDOL-1-YL)-N~1~-[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition, particularly those involving kinases and other signaling proteins.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(5-BROMO-1H-INDOL-1-YL)-N~1~-[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can intercalate with DNA, disrupting its function and leading to cell death. The imidazole moiety can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-(5-BROMO-1H-INDOL-1-YL)-N~1~-[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]ACETAMIDE: is compared with other indole and imidazole derivatives, such as:

Uniqueness

The uniqueness of 2-(5-BROMO-1H-INDOL-1-YL)-N~1~-[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]ACETAMIDE lies in its dual functionality, combining the properties of both indole and imidazole moieties. This dual functionality enhances its potential as a therapeutic agent, offering multiple mechanisms of action and a broader spectrum of biological activities.

Properties

Molecular Formula

C20H17BrN4O

Molecular Weight

409.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-[4-(imidazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C20H17BrN4O/c21-17-3-6-19-16(11-17)7-9-25(19)13-20(26)23-18-4-1-15(2-5-18)12-24-10-8-22-14-24/h1-11,14H,12-13H2,(H,23,26)

InChI Key

FZVWCLNEXVZVMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)NC(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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